Asymmetric Induction in N-Sulfinylcarbamate Ene Reactions: trans-2-Phenyl-1-cyclohexanol vs. 8-Phenylmenthol
In the ene reaction of N-sulfinylcarbamates, the chiral auxiliary derived from trans-2-phenylcyclohexanol achieves a level of asymmetric induction directly comparable to that of 8-phenylmenthol, a historically premium but synthetically less accessible auxiliary. The trans-2-phenylcyclohexanol-derived N-sulfinylcarbamate provided ≥95% diastereomeric excess (de) in the ene reaction with a variety of alkenes [1]. This performance metric matches the 'exceptional levels' of induction reported for the more expensive and difficult-to-synthesize 8-phenylmenthol in analogous systems [2].
| Evidence Dimension | Diastereomeric Excess (de) in N-sulfinylcarbamate ene reaction |
|---|---|
| Target Compound Data | ≥95% de |
| Comparator Or Baseline | 8-Phenylmenthol (reported to provide 'exceptional levels' of induction, but no single quantitative value provided in the comparative text) |
| Quantified Difference | Comparable high diastereoselectivity |
| Conditions | Ene reaction of N-sulfinylcarbamates derived from the respective chiral alcohols with various alkenes. |
Why This Matters
This establishes trans-2-phenylcyclohexanol as a functionally equivalent yet more accessible alternative to the premium chiral auxiliary 8-phenylmenthol, enabling cost-effective procurement without sacrificing stereochemical control.
- [1] Whitesell, J. K.; Carpenter, J. F.; Yaser, H. K.; Machajewski, T. D. J. Am. Chem. Soc. 1990, 112 (21), 7653-7659. View Source
- [2] Corey, E. J.; Ensley, H. E. J. Am. Chem. Soc. 1975, 97 (23), 6908-6909. View Source
